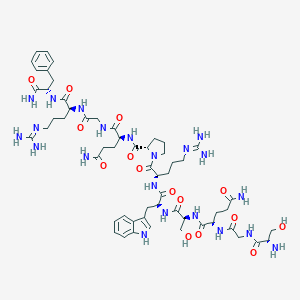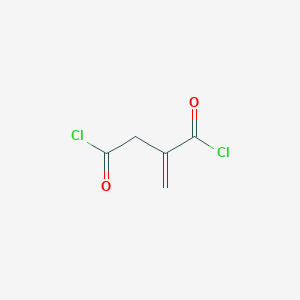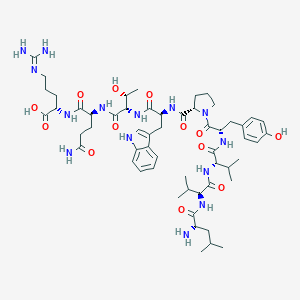
Phosphine-biotin
Overview
Description
Phosphine-biotin is a versatile biotinylation reagent used for labeling azide-containing molecules. The compound is particularly valuable in biochemical and molecular biology applications due to its ability to form stable covalent bonds through the Staudinger ligation reaction. This reaction involves the interaction between a phosphine group and an azide group, resulting in the formation of an aza-ylide intermediate that is subsequently trapped to form a stable amide bond .
Mechanism of Action
Target of Action
Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for this compound.
Mode of Action
The mode of action of this compound involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in this compound reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .
Biochemical Pathways
The Staudinger ligation reaction involving this compound and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .
Pharmacokinetics
It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .
Result of Action
The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the this compound and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .
Action Environment
The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .
Biochemical Analysis
Biochemical Properties
Phosphine-biotin plays a crucial role in biochemical reactions by facilitating the detection of modified proteins. It interacts with azido groups on proteins, forming a stable bond through the Staudinger ligation reaction . This interaction allows for the subsequent detection of these proteins using avidin-based biochemical techniques, such as blotting experiments following SDS-PAGE . The specificity and stability of the this compound interaction make it an invaluable tool in the study of protein modifications.
Cellular Effects
This compound influences various cellular processes by enabling the detection of protein modifications. It allows researchers to study the effects of fatty-acylation on cell signaling pathways, gene expression, and cellular metabolism . By labeling modified proteins, this compound helps elucidate the roles of these modifications in cellular function and regulation.
Molecular Mechanism
The mechanism of action of this compound involves its selective reaction with azido groups on modified proteins through the Staudinger ligation reaction . This reaction forms a stable bond between the phosphine group and the azido group, allowing for the subsequent detection of the modified proteins. This interaction is highly specific and does not interfere with other cellular processes, making this compound an effective tool for studying protein modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that this compound can maintain its labeling efficiency over extended periods, allowing for the study of long-term protein modifications.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively labels modified proteins without causing adverse effects . At high doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each experimental setup.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modifications. It interacts with enzymes and cofactors that facilitate the Staudinger ligation reaction, allowing for the detection of modified proteins . This interaction can affect metabolic flux and metabolite levels, providing insights into the roles of protein modifications in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target proteins for effective labeling and detection.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate modified proteins for accurate detection and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine-biotin is synthesized through the Staudinger ligation reaction. The process involves the reaction of a phosphine group with an azide group to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable covalent amide bond . The reaction is typically carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide before being diluted in the final reaction buffer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient biotinylation, with typical reaction times ranging from 2 to 4 hours at temperatures between 23°C and 37°C .
Chemical Reactions Analysis
Types of Reactions: Phosphine-biotin primarily undergoes the Staudinger ligation reaction, which is a type of chemoselective ligation. This reaction is highly specific and occurs between azide and phosphine-labeled molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, dimethyl sulfoxide, dimethyl formamide, phosphate-buffered saline.
Conditions: The reaction is more efficient at high concentrations and temperatures (23°C to 37°C).
Major Products: The major product of the Staudinger ligation reaction involving this compound is a stable covalent amide bond formed between the phosphine and azide groups .
Scientific Research Applications
Phosphine-biotin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Phosphine-biotin is unique in its ability to undergo the Staudinger ligation reaction with high specificity and efficiency. Similar compounds include:
Azide-alkyne click chemistry reagents: These reagents also enable chemoselective ligation but require copper as a catalyst, which can be toxic to cells.
Hydrazide-aldehyde condensation reagents: These reagents are used for chemoselective ligation but are less efficient and compatible with live-cell labeling compared to this compound.
This compound stands out due to its compatibility with simple buffer conditions, lack of requirement for accessory reagents, and high specificity for azide-tagged molecules .
Properties
IUPAC Name |
methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJATKZPSPFIQY-CELQPYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N4O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phosphine-biotin specifically target fatty-acylated proteins?
A1: this compound itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:
- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].
- Biotinylation via Staudinger Ligation: this compound is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].
Q2: What are the advantages of using this compound and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?
A2: This approach offers several advantages over traditional radioactive methods:
- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].
- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].
- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].
Q3: Can you provide an example of how this compound has been used in research to study N-myristoylation?
A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using this compound []. Here's a simplified breakdown:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)



![Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]](/img/structure/B157708.png)
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)







